![molecular formula C23H28O5 B114951 Bbicme-D-ribofuranose CAS No. 149017-69-6](/img/structure/B114951.png)
Bbicme-D-ribofuranose
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Overview
Description
Bbicme-D-ribofuranose is a rare sugar derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a ribose derivative that is synthesized using a specific method, and it has been studied extensively for its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Bbicme-D-ribofuranose is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Bbicme-D-ribofuranose has also been shown to inhibit the replication of certain viruses by interfering with their ability to attach to and enter host cells.
Biochemical and Physiological Effects:
Bbicme-D-ribofuranose has been shown to have several biochemical and physiological effects. It has been shown to modulate the immune response, reduce inflammation, and improve glucose metabolism. Bbicme-D-ribofuranose has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using Bbicme-D-ribofuranose in lab experiments is its unique properties, which make it a useful tool for studying various cellular processes. However, one of the limitations of using Bbicme-D-ribofuranose is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving Bbicme-D-ribofuranose. One area of research is the development of novel drugs and therapies based on the compound's unique properties. Another area of research is the development of new synthetic methods for the production of Bbicme-D-ribofuranose, which could improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Bbicme-D-ribofuranose and its potential applications in the field of medicine and biotechnology.
Synthesis Methods
Bbicme-D-ribofuranose is synthesized using a multistep process that involves the conversion of ribose into the corresponding protected derivative. The protected derivative is then subjected to a series of reactions that involve the introduction of various functional groups to the molecule. The final product is obtained after deprotection of the molecule. This method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
Bbicme-D-ribofuranose has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have antitumor and antiviral properties, and it has also been studied for its potential use in the synthesis of novel antibiotics and other bioactive compounds. Bbicme-D-ribofuranose has also been used as a chiral building block in the synthesis of complex molecules.
properties
CAS RN |
149017-69-6 |
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Product Name |
Bbicme-D-ribofuranose |
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-2,2,5-trimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C23H28O5/c1-22(2)26-19-20(25-15-18-12-8-5-9-13-18)23(3,28-21(19)27-22)16-24-14-17-10-6-4-7-11-17/h4-13,19-21H,14-16H2,1-3H3/t19-,20+,21+,23-/m1/s1 |
InChI Key |
IYHSCPYMAVOTQF-BESBDSHLSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
SMILES |
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
synonyms |
3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose BBICMe-D-ribofuranose |
Origin of Product |
United States |
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